2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Description
Properties
IUPAC Name |
2-methoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O5/c1-18-4-5-19-10(16)6-8-11(17)13-2-3-14(8)9(15)7-12/h8H,2-7H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVQCAKHDOPJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate generally proceeds via a two-step process:
Step 1: Formation of 2-bromoacetyl piperazine
- Reaction : Piperazine is reacted with bromoacetyl bromide.
- Reagents and Conditions :
- Base: Triethylamine is used to neutralize the generated HBr and promote nucleophilic substitution.
- Solvent: Dichloromethane (DCM) or another aprotic organic solvent.
- Temperature: Low temperatures (0–5 °C) to minimize side reactions.
- Mechanism : The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide and forming the 2-bromoacetyl piperazine intermediate.
- Notes : The reaction must be carefully controlled to avoid over-acylation or polymerization.
Step 2: Esterification with 2-methoxyethanol
- Reaction : The 2-bromoacetyl piperazine intermediate is esterified with 2-methoxyethanol.
- Reagents and Conditions :
- Catalyst: Sulfuric acid or a similar acid catalyst to promote ester formation.
- Solvent: The reaction is often performed in the presence of excess 2-methoxyethanol, which acts as both reagent and solvent.
- Temperature: Reflux conditions to drive the esterification to completion.
- Mechanism : The hydroxyl group of 2-methoxyethanol attacks the carbonyl carbon of the acyl intermediate, forming the ester linkage and releasing water.
- Purification : The product is isolated by standard organic workup, including extraction, washing, and purification by chromatography or recrystallization.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Formation of bromoacetyl piperazine | Piperazine, bromoacetyl bromide, triethylamine | Dichloromethane | 0–5 °C | 1–2 hours | Maintain low temp to avoid side reactions |
| Esterification | 2-bromoacetyl piperazine, 2-methoxyethanol, sulfuric acid | 2-methoxyethanol (excess) | Reflux (~80–100 °C) | 4–6 hours | Reflux ensures complete ester formation |
Chemical Reaction Analysis
The compound’s preparation involves key reaction types:
- Nucleophilic Acyl Substitution : Central to the formation of the bromoacetyl piperazine intermediate.
- Esterification : Acid-catalyzed reaction forming the ester bond with 2-methoxyethanol.
- Reaction Control : Low temperature and controlled addition rates minimize side products such as over-acylated species or hydrolysis.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Materials | Piperazine, bromoacetyl bromide, 2-methoxyethanol |
| Key Intermediate | 2-bromoacetyl piperazine |
| Reaction Type | Nucleophilic substitution, esterification |
| Catalyst | Triethylamine (base), sulfuric acid (acid catalyst) |
| Solvents | Dichloromethane, excess 2-methoxyethanol |
| Temperature Range | 0–5 °C (first step), reflux (~80–100 °C) (second step) |
| Reaction Time | 1–2 hours (first step), 4–6 hours (second step) |
| Purification Methods | Extraction, washing, chromatography, recrystallization |
| Major By-products | HBr (neutralized), water (from esterification) |
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of the original compound.
Hydrolysis: The products are 2-methoxyethanol and 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetic acid.
Oxidation: The products are oxo derivatives of the original compound.
Scientific Research Applications
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Proteomics research: It is used as a reagent in the study of protein structures and functions.
Medicinal chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Biological studies: It is used in various biological assays to study enzyme activities and interactions.
Industrial applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modification of their activities. This interaction is crucial in proteomics research, where the compound is used to study protein functions and interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
- Molecular Formula : C₁₁H₁₇BrN₂O₅
- CAS Number : 1219303-05-5
- Molecular Weight: Not explicitly stated in evidence, but calculable from the formula (C=12, H=1, Br=80, N=14, O=16): ~337.17 g/mol.
- Key Features: Contains a piperazinyl ring with a 3-oxo group, a bromoacetyl substituent, and a methoxyethyl ester.
Commercial Availability :
- Listed by Huateng Company (Catalog ID: 2048467, MDL: MFCD12026561) and Santa Cruz Biotechnology (CAS 1219303-05-5, inventory available) .
Comparison with Structural Analogues
Variation in Ester Groups
The ester moiety influences solubility, stability, and pharmacokinetic properties.
Key Observations :
- Methoxyethyl esters (target compound) balance solubility and lipophilicity, making them suitable for aqueous and organic phase reactions .
- Longer alkyl chains (e.g., dodecyl) enhance lipid solubility but reduce water solubility, limiting applications in biological systems .
- Fluorinated analogues (e.g., 4-fluorobenzyl in ) may exhibit improved metabolic stability or target affinity.
Substituents on the Piperazinyl Ring
Variations in substituents alter electronic properties and reactivity.
Key Observations :
- Bromoacetyl groups (target compound) are reactive toward nucleophiles (e.g., thiols or amines), enabling covalent modifications .
- Electron-withdrawing substituents (e.g., difluorobenzoyl in ) stabilize the piperazinyl ring against hydrolysis.
Commercial and Research Considerations
Biological Activity
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, with CAS number 1219303-05-5, is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring and a bromoacetyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
- Molecular Formula: C11H17BrN2O5
- Molecular Weight: 337.17 g/mol
- IUPAC Name: 2-methoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of 2-bromoacetyl piperazine: This is achieved by reacting piperazine with bromoacetyl bromide in the presence of a base like triethylamine.
- Esterification: The resulting intermediate is then treated with 2-methoxyethanol under acidic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromoacetyl moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activities. This characteristic makes it a valuable tool in proteomics research, where it can be used to study protein functions and interactions.
Pharmacological Studies
Research indicates that this compound may have several pharmacological effects, including:
- Antimicrobial Activity: Initial studies suggest that derivatives similar to this compound exhibit antimicrobial properties, which could be beneficial in treating infections.
- Antitumor Potential: The compound's ability to modify protein interactions may also extend to cancer biology, where it could influence tumor growth and metastasis.
Case Studies
- Proteomics Research Applications: In proteomics studies, compounds like this compound are utilized as reagents for labeling proteins. This allows researchers to track protein interactions and modifications in various biological systems.
- Medicinal Chemistry Investigations: A study demonstrated that similar piperazine derivatives showed promise in inhibiting specific enzymes linked to cancer progression, suggesting that this compound could be further explored for its antitumor properties.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H17BrN2O5 | Potential antitumor and antimicrobial effects |
| 2-Bromoacetyl piperazine | C9H10BrN | Used as an intermediate in drug synthesis |
| Bimatoprost | C25H34O4 | Lowers intraocular pressure; related pharmacology |
Research Findings
Recent studies have focused on the biological implications of compounds similar to this compound. For instance, research has shown that modifications in the piperazine structure can significantly alter biological activity, making it crucial for future drug design efforts.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving: (i) Bromoacetylation : Reaction of piperazine derivatives (e.g., 3-oxo-piperazine) with 2-bromoacetyl chloride under reflux conditions in ethanol with potassium carbonate as a base . (ii) Esterification : Coupling the bromoacetylated intermediate with 2-methoxyethyl acetate using TFA (trifluoroacetic acid) as a catalyst in dichloromethane .
- Critical parameters: Reaction time (12–24 hours for reflux steps), stoichiometric control of bromoacetyl chloride, and inert atmosphere to prevent hydrolysis .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Silica gel columns eluted with ethyl acetate/petroleum ether (1:1 ratio) achieve >90% purity .
- Recrystallization : Use anhydrous ethanol or acetonitrile to remove residual solvents. Purity can be validated via HPLC (C18 column, methanol/water mobile phase) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) identifies methoxyethyl protons (δ 3.2–3.5 ppm) and piperazinyl carbonyl signals (δ 170–175 ppm). C NMR confirms bromoacetyl (δ 40–45 ppm) and ester carbonyl (δ 165–170 ppm) .
- IR : Peaks at 1740 cm (ester C=O) and 1650 cm (amide C=O) .
- X-ray Crystallography : Resolves stereochemistry of the piperazinyl ring (e.g., bond angles and torsion angles) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis of the bromoacetyl group .
- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol); use dichloromethane or DMF for reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Base Selection : Replace potassium carbonate with stronger bases (e.g., DBU) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Use DMF instead of ethanol for bromoacetylation to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining >85% yield .
Q. What analytical challenges arise in confirming stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (if present) .
- Dynamic NMR : Variable-temperature H NMR (e.g., 25–60°C) detects rotational barriers in the piperazinyl ring .
Q. Are there known biological activities for structurally related piperazinyl derivatives?
- Methodological Answer :
- Mechanistic Hypotheses : Piperazinyl acetates with bromoacetyl groups (e.g., goxalapladib) inhibit phospholipase A2, suggesting potential anti-inflammatory or anti-atherosclerosis applications .
- In Vitro Testing : Screen for enzyme inhibition using fluorescence-based assays (e.g., PLA2 activity with pyrene-labeled substrates) .
Q. How can contradictions in synthetic data (e.g., yield variability) be resolved?
- Methodological Answer :
- By-Product Analysis : LC-MS identifies side products (e.g., hydrolyzed bromoacetyl intermediates) caused by trace moisture .
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically to identify critical failure points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
